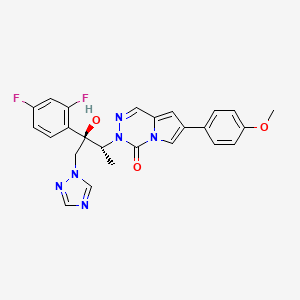
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(benzhydryl)piperazina-d8 (dihidrocloruro) es un derivado deuterado de 1,4-Bis(benzhydryl)piperazina, que es una impureza etiquetada de Cinnarizina. Este compuesto se utiliza a menudo en la investigación científica debido a su singular etiquetado isotópico, que permite estudios detallados en diversos campos como la química orgánica, la investigación metabólica y los estudios ambientales.
Métodos De Preparación
La síntesis de 1,4-Bis(benzhydryl)piperazina-d8 (dihidrocloruro) implica la deuteración de 1,4-Bis(benzhydryl)piperazina. El proceso suele incluir el uso de reactivos y disolventes deuterados para reemplazar los átomos de hidrógeno por deuterio. Las condiciones de reacción suelen implicar temperaturas y presiones controladas para garantizar la incorporación completa del deuterio . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, con un énfasis en mantener una alta pureza y rendimiento .
Análisis De Reacciones Químicas
1,4-Bis(benzhydryl)piperazina-d8 (dihidrocloruro) sufre diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el anillo de piperazina puede ser sustituido por varios nucleófilos en condiciones apropiadas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1,4-Bis(benzhydryl)piperazina-d8 (dihidrocloruro) tiene varias aplicaciones de investigación científica:
Química orgánica: Se utiliza como referencia química para la identificación, el análisis cualitativo y cuantitativo.
Investigación metabólica: El etiquetado isotópico estable permite a los investigadores estudiar las vías metabólicas in vivo de forma segura.
Estudios ambientales: Se utiliza para estudiar el destino y el transporte de los productos químicos en el medio ambiente.
Diagnóstico clínico: El compuesto se utiliza en la imagen, el diagnóstico y el cribado neonatal.
Mecanismo De Acción
El mecanismo de acción de 1,4-Bis(benzhydryl)piperazina-d8 (dihidrocloruro) implica su interacción con los objetivos y vías moleculares. Los átomos de deuterio del compuesto proporcionan un etiquetado único que permite un seguimiento y análisis detallados en diversos sistemas biológicos. Este etiquetado isotópico ayuda a comprender la distribución, el metabolismo y la excreción del compuesto en el organismo.
Comparación Con Compuestos Similares
1,4-Bis(benzhydryl)piperazina-d8 (dihidrocloruro) se puede comparar con otros compuestos similares como:
1,4-Bis(benzhydryl)piperazina: La versión no deuterada del compuesto.
1,4-Bis(difenilmetil)piperazina-d8 Clorhidrato: Otro derivado deuterado con propiedades similares.
4-Benzhydryl-1-piperazinethanol Dihidrocloruro: Un compuesto relacionado con diferentes grupos funcionales.
La singularidad de 1,4-Bis(benzhydryl)piperazina-d8 (dihidrocloruro) radica en su etiquetado con deuterio, que proporciona una mayor estabilidad y permite estudios más precisos en diversos campos de investigación.
Propiedades
Fórmula molecular |
C30H32Cl2N2 |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
1,4-dibenzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |
InChI |
InChI=1S/C30H30N2.2ClH/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h1-20,29-30H,21-24H2;2*1H/i21D2,22D2,23D2,24D2;; |
Clave InChI |
ALKLMMFQMTYXJK-UARLNJBLSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H].Cl.Cl |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


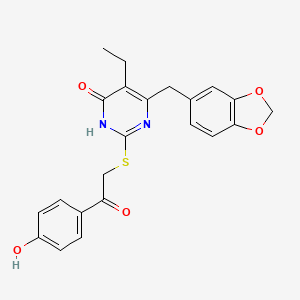

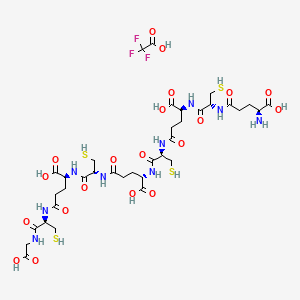


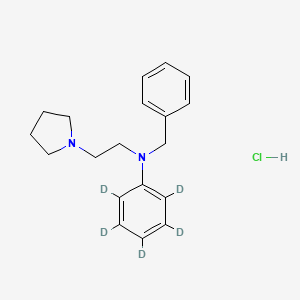
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
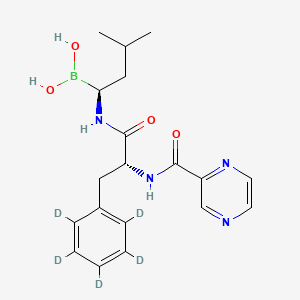
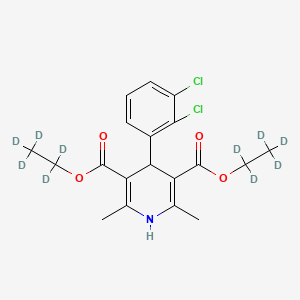
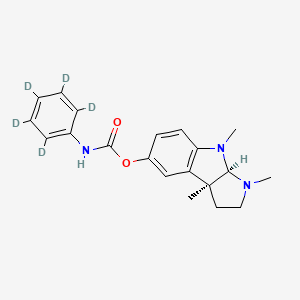
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

